

IUPAC name of ethyl cyclohexylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl cyclohexylacetate*

Cat. No.: *B1671641*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 2-Cyclohexylacetate

This technical guide provides a comprehensive overview of ethyl 2-cyclohexylacetate, including its chemical properties, synthesis protocols, and potential applications relevant to researchers, scientists, and drug development professionals.

Nomenclature and Identification

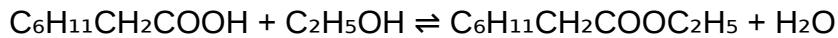
The compound commonly known as **ethyl cyclohexylacetate** is systematically named according to IUPAC nomenclature.

- IUPAC Name: ethyl 2-cyclohexylacetate[1]
- Synonyms: Ethyl cyclohexaneacetate, Cyclohexaneacetic acid, ethyl ester, Cyclohexylacetic acid ethyl ester[1][2]
- CAS Number: 5452-75-5[2]
- Molecular Formula: C₁₀H₁₈O₂[1][3][4]
- InChI Key: ZBDAMDWKXGTKBT-UHFFFAOYSA-N[1][2]
- SMILES: CCOC(=O)CC1CCCCC1[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-cyclohexylacetate is presented in the table below. This data is crucial for its application in chemical synthesis and formulation.

Property	Value	Source
Molecular Weight	170.25 g/mol	[1] [3]
Appearance	Colorless liquid	[5]
Odor	Fruity, raspberry-apple like	[5]
Boiling Point	211-212 °C at 760 mmHg	[3] [5] [6]
Density	0.948 g/mL at 25 °C	[5] [6]
Refractive Index	1.444 at 20 °C	[3] [5] [6]
Flash Point	80.00 °C (176.00 °F)	[7]
Solubility	Insoluble in water; Soluble in alcohol and oils	[5] [8]


Synthesis of Ethyl 2-Cyclohexylacetate

The synthesis of ethyl 2-cyclohexylacetate can be achieved through several methods. The most common laboratory and industrial-scale preparations involve the esterification of cyclohexylacetic acid or the reduction of ethyl cyclohexylideneacetate.

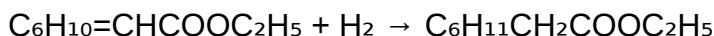
Fischer Esterification of Cyclohexylacetic Acid

This method involves the reaction of cyclohexylacetic acid with ethanol in the presence of an acid catalyst.

Reaction:

Experimental Protocol:

- Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine cyclohexylacetic acid (1.0 eq), ethanol (3.0 eq), and a catalytic

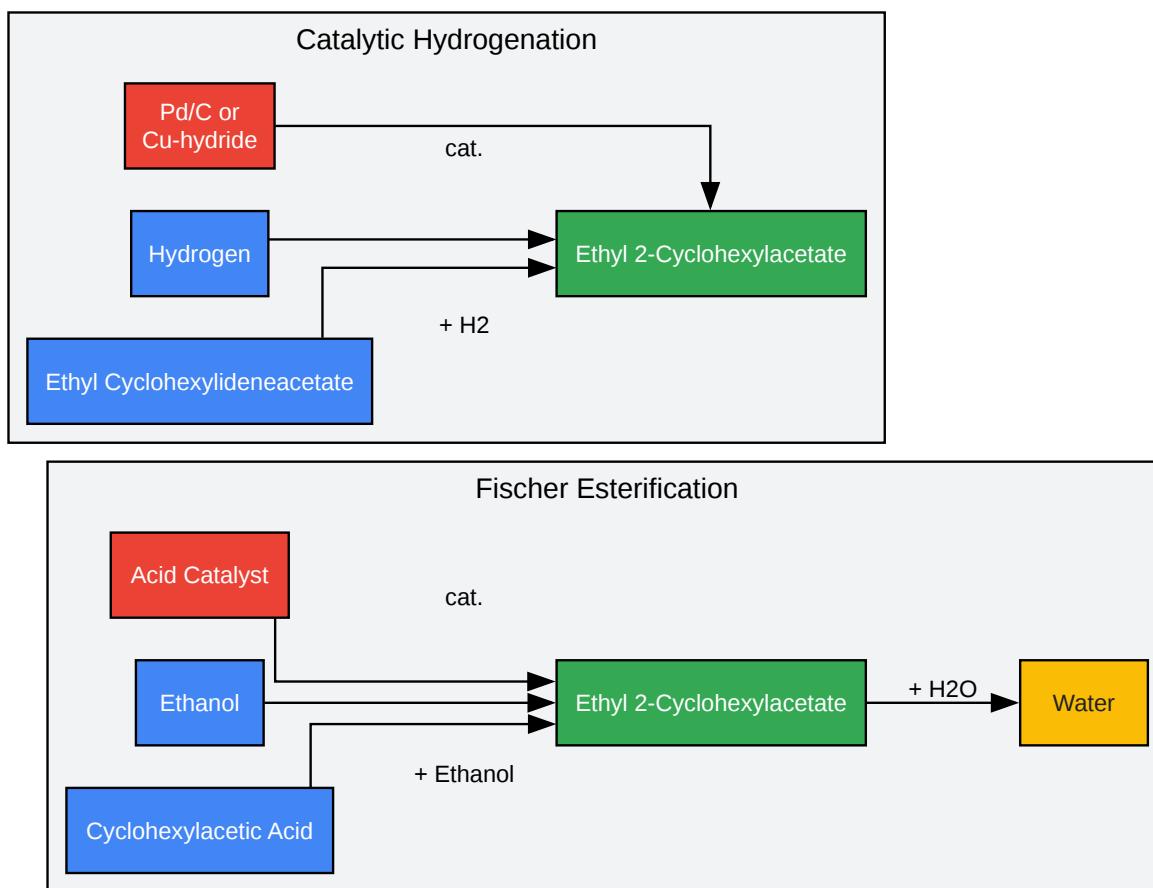

amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

- Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the equilibrium towards the product.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl 2-cyclohexylacetate.

Reduction of Ethyl Cyclohexylideneacetate

This method involves the catalytic hydrogenation of the carbon-carbon double bond of ethyl cyclohexylideneacetate.

Reaction:


Experimental Protocol:

- Catalyst Preparation: In a hydrogenation vessel, suspend a catalyst such as Palladium on carbon (Pd/C) or a copper hydride catalyst in a suitable solvent like ethanol.[\[9\]](#)
- Reactant Addition: Add ethyl cyclohexylideneacetate to the vessel.
- Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

- Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by analytical techniques like GC-MS.
- Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude ethyl 2-cyclohexylacetate can be further purified by vacuum distillation if necessary. A 95% yield of **ethyl cyclohexylacetate** has been reported using a copper hydride catalyst.[9]

Synthesis and Reaction Workflow

The following diagram illustrates the primary synthesis routes to ethyl 2-cyclohexylacetate.

[Click to download full resolution via product page](#)

Caption: Synthesis routes to ethyl 2-cyclohexylacetate.

Applications in Research and Drug Development

While ethyl 2-cyclohexylacetate is primarily used as a flavoring and fragrance agent^{[5][8]}, its chemical structure and properties make it a compound of interest for chemical synthesis.

- **Building Block:** As an ester with a cyclohexyl moiety, it can serve as a starting material or intermediate in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing a handle for further chemical transformations.
- **Solvent Properties:** Its low water solubility and good solubility in organic solvents suggest potential use as a non-polar solvent in specific applications.^[8]

Although direct applications in drug development are not widely documented, esters are a common functional group in many active pharmaceutical ingredients (APIs). The synthesis and modification of ester-containing molecules like ethyl 2-cyclohexylacetate are fundamental skills for medicinal chemists. Research into the biological activities of various esters is an ongoing field, and compounds like ethyl 2-cyclohexylacetate could be investigated for potential pharmacological effects.^[8] For instance, the broader class of acetate esters has seen extensive use in pharmaceuticals as solvents and in the synthesis of APIs.^{[10][11]}

Safety and Handling

Ethyl 2-cyclohexylacetate is considered safe for use as a flavoring agent in food.^[1] However, as with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting. It may cause irritation.^[1] It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ETHYL CYCLOHEXYLACETATE | 5452-75-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. ethyl cyclohexyl acetate, 5452-75-5 [thegoodsentscompany.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ethyl cyclohexylideneacetate | 1552-92-7 | Benchchem [benchchem.com]
- 10. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 11. Articles [globalrx.com]
- To cite this document: BenchChem. [IUPAC name of ethyl cyclohexylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671641#iupac-name-of-ethyl-cyclohexylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com